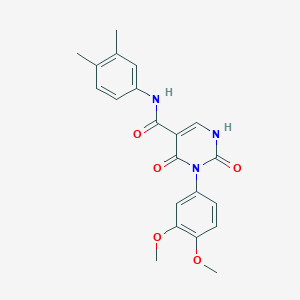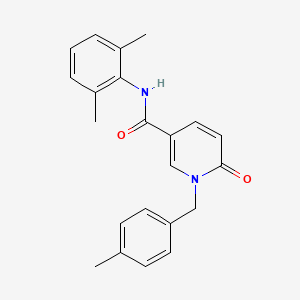
3-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)-N-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 3,4-dimethylbenzylamine in the presence of a suitable catalyst, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenation or nitration can be achieved using reagents like bromine or nitric acid.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethoxyphenyl)-N-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can serve as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
3,4-Dimethoxyphenyl isocyanate: Shares the 3,4-dimethoxyphenyl group but differs in its functional groups and reactivity.
3,4-Dimethylphenyl isocyanate: Contains the 3,4-dimethylphenyl group and is used in similar synthetic applications.
3,4-Dimethoxyphenyl isothiocyanate: Similar in structure but contains an isothiocyanate group, leading to different reactivity and applications.
The uniqueness of 3-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its specific combination of functional groups and the tetrahydropyrimidine core, which provides distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H21N3O5 |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
3-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H21N3O5/c1-12-5-6-14(9-13(12)2)23-19(25)16-11-22-21(27)24(20(16)26)15-7-8-17(28-3)18(10-15)29-4/h5-11H,1-4H3,(H,22,27)(H,23,25) |
InChI-Schlüssel |
DBWXRYXERIVPAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B14971203.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B14971228.png)
![N-(2,4-dimethylphenyl)-3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B14971229.png)
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B14971237.png)
![N-[2-(2H-1,3-Benzodioxol-5-YL)-2-(4-phenylpiperazin-1-YL)ethyl]-N'-phenylethanediamide](/img/structure/B14971238.png)
![4-Methoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B14971240.png)

![N-(3,5-difluorophenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B14971244.png)
![1-(4-bromobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B14971259.png)
![1-(4-bromobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B14971262.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B14971266.png)
![N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14971280.png)
![N-({3-[(4-Methoxyphenyl)methyl]-3H-imidazo[4,5-B]pyridin-2-YL}methyl)-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B14971283.png)
